![molecular formula C14H19BrN2O2 B1374620 叔丁基 9-溴-2,3,4,5-四氢-1H-1,4-苯并二氮杂卓-4-羧酸酯 CAS No. 1360438-06-7](/img/structure/B1374620.png)
叔丁基 9-溴-2,3,4,5-四氢-1H-1,4-苯并二氮杂卓-4-羧酸酯
描述
The compound “tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate” is a chemical compound with the molecular weight of 327.22 . It is used in various chemical reactions and has potential applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 394.7±41.0 °C and a predicted density of 1.370±0.06 g/cm3 . It is typically stored at a temperature of 4°C and is available in powder form .科学研究应用
地西泮不敏感受体的放射性配体:
- He 等人(1994 年) 合成了放射性配体 [123I]叔丁基 8-碘-5,6-二氢-5-甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯并二氮杂卓 3-羧酸酯,该配体对地西泮不敏感 (DI) 苯并二氮杂卓受体具有高亲和力,可能对 SPECT 成像有用。
毒蕈碱受体的选择性拮抗剂:
- Bradshaw 等人(2008 年)开发了四氢-[1H]-2-苯并氮杂卓-4-酮,显示出作为选择性毒蕈碱 (M3) 受体拮抗剂的潜力 (Bradshaw 等,2008)。
药物中间体的对映异构体选择性合成:
- Ku 等人(1997 年)报道了一种该化合物衍生物的对映异构体选择性合成方法,突出了其在药物合成中的重要性 (Ku 等,1997)。
苯并二氮杂卓受体的高亲和力配体:
- Gu 等人(1992 年)描述了苯并二氮杂卓受体地西泮不敏感亚型的合成的高亲和力配体 (Gu 等,1992)。
抑制剂的二肽模拟物:
- Lauffer 和 Mullican(2002 年)开发了一种使用相关化合物合成二肽模拟物的方法,突出了其在开发白细胞介素-1β 转化酶抑制剂中的作用 (Lauffer 和 Mullican,2002)。
激酶抑制剂合成:
- Naganathan 等人(2015 年)报道了具有苯并恶嗪核心的化合物的可扩展合成,该结构存在于多种激酶抑制剂中 (Naganathan 等,2015)。
镇痛和抗焦虑剂的合成:
- Maltsev 等人(2021 年)合成了具有有前景的镇痛和抗焦虑潜力的新型苯并咪唑衍生物 (Maltsev 等,2021)。
抗癌药物中间体的合成:
- Zhang 等人(2018 年)描述了一种合成小分子抗癌药物重要中间体的方法 (Zhang 等,2018)。
作用机制
Target of Action
The primary targets of this compound are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . These cell lines represent different types of cancer, including cervical, lung, liver, and breast cancer, respectively . The compound interacts with these cells, inhibiting their proliferation and inducing cytolytic activity .
Mode of Action
The compound interacts with its targets by binding to the active site of c-Met , a protein that plays a crucial role in cancer cell survival, proliferation, and migration . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The introduction of a sulfonyl group to the compound has been suggested to increase its antiproliferative activity .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell proliferation and survival. By binding to c-Met, it interferes with the signaling pathways that promote cancer cell growth and survival
Pharmacokinetics
The compound’s antiproliferative activity against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against various cancer cell lines, with IC50 values between 0 and 100 μM . It inhibits the proliferation of cancer cells in a dose-dependent manner and induces cytolytic activity . The compound is more potent against the A549 cell line compared to the other three cell lines .
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl 9-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWMTVSQYZVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。